Methyl (R)-2-amino-4-phenylbutanoate
Description
Methyl (R)-2-amino-4-phenylbutanoate is a chiral amino acid ester featuring a phenyl group at the 4-position of the butanoate backbone and an (R)-configured amino group at the 2-position. This compound serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as ramipril, which are used to treat hypertension and heart failure . Its stereochemistry and functional groups (amino and ester) make it highly reactive in peptide coupling reactions, enabling its integration into complex pharmaceutical scaffolds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |
InChI Key |
YEPNFOMBMXWUOG-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of Keto Esters
One of the most efficient and widely reported methods involves the catalytic asymmetric hydrogenation of methyl 3-oxo-4-phenylbutanoate to yield methyl (R)-3-amino-4-phenylbutanoate, which can be further converted to the 2-amino isomer by chemical manipulation if needed.
- Catalyst system: Ruthenium-based catalysts such as Ru(OAc)2 with chiral ligands (e.g., (R)-dm-binap) are used for high enantioselectivity.
- Process: The keto ester is subjected to hydrogenation under controlled conditions, leading to the selective formation of the R-enantiomer of the amino ester.
- Advantages: High enantiomeric excess and yield.
- Reference: The patent WO 2005/028419 A2 describes this method for preparing R-beta-amino phenylbutyric acid derivatives, which includes methyl (R)-2-amino-4-phenylbutanoate as a related compound.
Resolution of Racemic Beta-Amino Esters
When racemic mixtures are formed, resolution techniques are applied to isolate the R-enantiomer.
- Method: The racemic methyl beta-amino-4-phenylbutanoate ester is reacted with chiral resolving agents such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid in alcoholic solvents.
- Outcome: Formation of diastereomeric salts, which are crystallized to selectively isolate the R-enantiomer salt.
- Subsequent steps: Hydrolysis or deprotection yields the pure R-enantiomer.
- Yield and purity: The resolving yield can be around 40%, with high optical purity.
- Reference: Detailed resolution procedures and crystallization conditions are reported in the same patent (EP2308829B1).
Direct Amination of 4-Phenyl-2-butanol
An alternative approach involves direct amination of 4-phenyl-2-butanol to produce 2-amino-4-phenylbutane derivatives, which can be esterified to form the methyl ester.
- Catalyst: Carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II) complex.
- Reaction conditions: Reaction under ammonia atmosphere in tert-amyl alcohol solvent at elevated temperatures (up to 170°C) and pressure (up to 20 bar) for 48 hours.
- Purification: The crude product is purified by bulb tube distillation under reduced pressure.
- Yield: Approximately 63% yield for the amination step.
- Reference: This method is described in a patent application with detailed reaction conditions and catalyst specifications.
Multi-step Synthesis via Protected Intermediates
More complex syntheses involve multi-step preparation of protected amino acid derivatives, followed by deprotection to yield the target compound.
- Starting materials: Phenylpropionic acids or phenylbutyric acids.
- Key steps: Formation of N,N'-diprotection on triaminopentane derivatives, coupling with phenylbutanoic acid derivatives, and selective deprotection.
- Modifications: N-methylation or hydrazino/guanidine analogs can be synthesized by modifying the amide moiety.
- Reference: A comprehensive synthetic scheme is outlined in the structural studies of antibiotic potentiators.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl (R)-2-Amino-4-Phenylbutanoate vs. DL-Homophenylalanine Methyl Ester Hydrochloride
- Structural Differences : The DL-form is a racemic mixture (R/S configuration at the 2-position), whereas the target compound is enantiomerically pure (R-configuration).
- Physical Properties: Molecular Weight: 229.70 (DL-form) vs. 229.70 (R-form, assuming similar structure).
- Biological Relevance : The R-enantiomer exhibits higher specificity in ACE inhibitor synthesis due to preferential enzyme binding, whereas the racemic mixture may require chiral separation for therapeutic use .
This compound vs. Ethyl (R)-2-Amino-4-Phenylbutanoate Hydrochloride
- Structural Differences : Ethyl ester vs. methyl ester; both are hydrochloride salts.
- Physical Properties: Molecular Weight: 243.73 (ethyl ester) vs. 229.70 (methyl ester).
- Applications : Both are intermediates in ACE inhibitors, but the ethyl ester may offer slower hydrolysis in vivo due to steric hindrance .
This compound vs. Ethyl (R)-2-Hydroxy-4-Phenylbutanoate
- Functional Group: Amino (-NH₂) vs. hydroxyl (-OH) at the 2-position.
- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), while the hydroxyl group is less reactive but can undergo esterification or oxidation .
- Biological Role : The hydroxy derivative is a precursor to ACE inhibitors, requiring further functionalization (e.g., conversion to an amine) for activity .
This compound vs. (2R,4S)-2-Amino-4-Hydroxy-4-Phenylbutanoic Acid
- Structural Differences : Carboxylic acid vs. ester; additional hydroxyl at the 4-position.
- Physical Properties :
- Applications : The carboxylic acid may require ester prodrug strategies to improve absorption, whereas the methyl ester is metabolically labile and readily hydrolyzed in vivo .
Data Tables
Table 1: Physical and Chemical Properties of Key Analogs
*CAS number corresponds to the racemic DL-form .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Methyl (R)-2-amino-4-phenylbutanoate, and how do reaction parameters influence enantiomeric purity?
- Methodology :
- Catalytic hydrogenation : Reduction of the corresponding α-keto ester using chiral catalysts (e.g., Rh or Ru complexes) under controlled hydrogen pressure (1–5 atm) and temperature (25–50°C) to achieve high enantioselectivity .
- Staudinger reduction : Conversion of an azide intermediate (e.g., Methyl (R)-2-azido-4-phenylbutanoate) using triphenylphosphine, followed by hydrolysis to yield the amine. Optimize solvent polarity (e.g., THF vs. dichloromethane) to minimize racemization .
- Key parameters : Solvent choice, catalyst loading (0.5–5 mol%), and reaction time (6–24 hrs) directly impact yield (70–90%) and enantiomeric excess (ee >95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm ester, amino, and phenyl group positions. For example, the methyl ester proton appears as a singlet at δ 3.6–3.8 ppm, while the α-amino proton resonates as a multiplet at δ 3.2–3.5 ppm .
- Mass spectrometry : ESI-MS ([M+H] at m/z 208.0) validates molecular weight .
- Polarimetry : Measures optical rotation ([α] = +15° to +25°) to confirm chirality .
Q. How is this compound utilized as a chiral building block in medicinal chemistry?
- Methodology :
- Peptide mimetics : Incorporation into β-amino acid derivatives via coupling reactions (e.g., EDC/HOBt activation) to study protease resistance .
- ACE inhibitor precursors : Functionalization of the amino group with succinyl or carbobenzoxy groups to modulate angiotensin-converting enzyme activity .
Advanced Research Questions
Q. How can contradictory enantiomeric excess (ee) values reported in literature be resolved?
- Methodology :
- Analytical cross-validation : Compare chiral HPLC (e.g., Chiralpak AD-H column) with H NMR using chiral shift reagents (e.g., Eu(hfc)) to confirm ee .
- Kinetic resolution : Monitor reaction progress via in-situ FTIR to identify intermediates causing racemization .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict energy barriers for epimerization pathways .
Q. What strategies mitigate racemization during esterification of 2-amino-4-phenylbutanoic acid?
- Methodology :
- Low-temperature protocols : Conduct reactions at –20°C in anhydrous DMF to suppress base-catalyzed racemization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the α-amino center during esterification .
Q. How do computational models predict the biological activity of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
